molecular formula C7H7ClO2S B155335 2-Chlorophenyl methyl sulfone CAS No. 1748-20-5

2-Chlorophenyl methyl sulfone

Cat. No. B155335
CAS RN: 1748-20-5
M. Wt: 190.65 g/mol
InChI Key: NXARIPVZOXXAAG-UHFFFAOYSA-N
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Description

2-Chlorophenyl methyl sulfone is a sulfone analog of 4-chlorophenyl methyl sulfide . It is used as an intermediate for preparing sulfur-containing xenobiotics .


Synthesis Analysis

Organic sulfones and sulfoxides are important oxygen-containing compounds that widely exist in natural products, pharmaceuticals, and flavors . The direct and selective oxidation of sulfide to sulfone and sulfoxide remains the most useful and practical method in biology and chemistry .


Molecular Structure Analysis

The molecular formula of 2-Chlorophenyl methyl sulfone is C7H7ClO2S . Its molecular weight is 190.65 . The SMILES string is CS(=O)(=O)c1ccccc1Cl .


Physical And Chemical Properties Analysis

2-Chlorophenyl methyl sulfone is a solid substance . It has a melting point of 90-94 °C . The density is 1.331 g/cm3 and the boiling point is 340.3ºC at 760 mmHg .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research has utilized 2-Chlorophenyl methyl sulfone and similar compounds in studying crystal and molecular structures. For instance, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was determined using X-ray diffraction, highlighting its biological significance and unique molecular pairing (Adamovich et al., 2017).

Environmental Contaminant Analysis

2-Chlorophenyl methyl sulfone has been important in environmental studies, particularly for the determination of polychlorinated aryl methyl sulfone metabolites and other hydrocarbon contaminants in biological matrices. A study developed a chromatography method to separate and clean up these contaminants in various tissues, using gas chromatography with electron-capture detection (Letcher et al., 1995).

Synthesis and Catalytic Applications

The compound has been used in the synthesis of other chemicals. For example, research on the synthesis, coordination, and catalytic use of 1′-(Diphenylphosphino)ferrocene-1-sulfonate anion involved sulfonation processes using chlorophenyl sulfones (Zábranský et al., 2018).

Polymer Research

In polymer science, methylated polyarylethersulfones were prepared using 4-chlorophenyl sulfone and methylhydroquinone, exploring effects like steric hindrance and glass transition temperatures. This research is significant in developing new polymer materials with specific properties (Al-Omran & Rose, 1996).

Degradation Studies in Environmental Contexts

Studies have also focused on the degradation of chlorophenyl methyl sulfone derivatives in soil, investigating factors like microbiological deterioration and soil pH. This is crucial for understanding the environmental impact and breakdown of these compounds (Huang, 2015).

Safety And Hazards

2-Chlorophenyl methyl sulfone is harmful if swallowed and causes serious eye damage . It is recommended to wash skin thoroughly after handling and not to eat, drink, or smoke when using this product . In case of ingestion or contact with eyes, immediate medical attention is required .

Future Directions

Sulfones, including 2-Chlorophenyl methyl sulfone, play a pivotal role in modern organic chemistry. They find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules is of great interest. Recent developments in the field of sustainable sulfone synthesis have focused on novel or improved methodologies utilizing solvents recommended by the Chem .

properties

IUPAC Name

1-chloro-2-methylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXARIPVZOXXAAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorophenyl methyl sulfone

CAS RN

1748-20-5
Record name 2-Chlorophenyl methyl sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
V Všetečka, I Císařová, J Podlaha - Collection of Czechoslovak …, 1996 - cccc.uochb.cas.cz
… The inspection of Figs 1 and 2 shows that for 2-chlorophenyl methyl sulfone 2 and 2-(… In solution, the dihedral angle between the involved planes in 2-chlorophenyl methyl sulfone (1) is …
Number of citations: 2 cccc.uochb.cas.cz
M Lutz, A Linden, K Abou‐Hadeed… - Helvetica chimica …, 1999 - Wiley Online Library
On treatment with 6 mol‐equiv. of lithiomethyl phenyl sulfone at −78 in THF, dimethyl 5,6,8,10‐tetramethylheptalene‐1,2‐dicarboxylate (1′b) gives, after raising the temperature to −10 …
Number of citations: 12 onlinelibrary.wiley.com
H Meckler, RJ Herr - Organic Process Research & Development, 2012 - ACS Publications
… The crude product solution was partially concentrated and triturated with hexanes to produce clean 2-chlorophenyl methyl sulfone (4) as a free-flowing powder. Typically the material …
Number of citations: 6 pubs.acs.org
M Peyronneau, MT Boisdon, N Roques… - European Journal of …, 2004 - Wiley Online Library
A total synergistic effect between bismuth(III) or antimony(III) chlorides and triflic acid has been observed in the Friedel−Crafts methanesulfonylation of arenes and has resulted in the …
M Sowaileh - 2018 - egrove.olemiss.edu
… After stirring the reaction for 20 min at –78 C, a solution of 2-chlorophenyl methyl sulfone (100 mg, 0.525 mmol) in THF (1 ml) was added dropwise. The mixture was stirred for 90 min at –…
Number of citations: 2 egrove.olemiss.edu

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